Simendan

Vue d'ensemble

Description

Simendan, also known as Levosimendan, is a calcium sensitizer used in the management of acutely decompensated congestive heart failure . It enhances myocardial contractility without raising calcium levels and relaxes vascular smooth muscle by opening adenosine triphosphate-sensitive potassium channels . This drug is not approved for use in the U.S. or Canada .

Synthesis Analysis

A rapid, sensitive, and selective liquid chromatography method coupled with ESI-MS/MS detection was developed and validated for the quantification of Simendan in human plasma . The method presents several advantages, such as the small sample volume, simple and rapid sample processing technique, high sensitivity, and a very good selectivity guaranteed by the MS/MS detection .

Molecular Structure Analysis

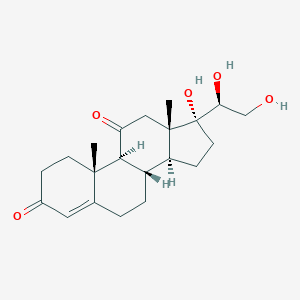

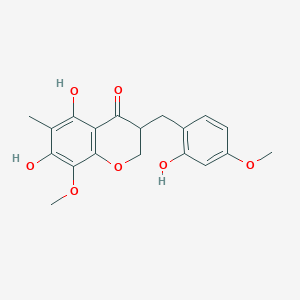

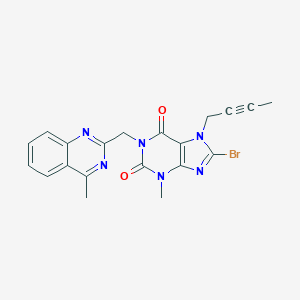

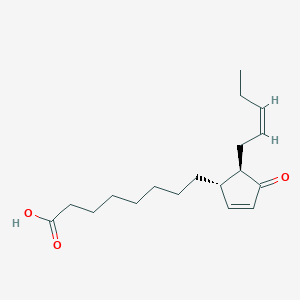

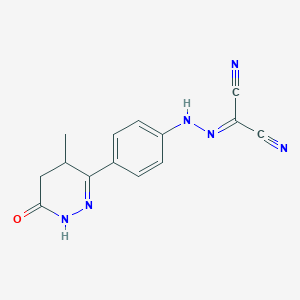

Simendan has a molecular formula of C14H12N6O and an average molecular weight of 280.2847 . It is a small molecule and is classified as investigational .

Chemical Reactions Analysis

Simendan is a calcium sensitizer that enhances myocardial contractility . It increases the sensitivity of the heart to calcium, thus increasing cardiac contractility without a rise in intracellular calcium .

Physical And Chemical Properties Analysis

Simendan is a solid substance with a molecular weight of 280.28 . It has a melting point of >238°C (dec.) and a predicted density of 1.33±0.1 g/cm3 . It is slightly soluble in DMSO and THF .

Applications De Recherche Scientifique

Treatment of Acute Heart Failure

Specific Scientific Field

Cardiology and Pharmacology

Comprehensive Summary of the Application

Simendan is a calcium sensitizer that enhances myocardial contractility without affecting ventricular diastole. It also has a vasodilation effect, which causes coronary artery resistance and venous volume blood vessel relaxation, thereby improving coronary blood supply .

Methods of Application or Experimental Procedures

In a study, 80 patients with heart failure were randomly and equally divided into an observation group and control group. The control group was given a conventional anti-heart failure treatment. The observation group was treated with Simendan on top of the control group’s treatment .

Results or Outcomes

The left ventricular ejection fraction (LVEF) and stroke volume (SV) were significantly increased after treatment and were significantly higher in the observation group than in the control group. The total effective rate in the observation group (92.50%) was significantly higher than that in the control group (67.50%). The 6-minute walking distance (6MWT) in the observation group was 452.63±86.51 meters, which was significantly higher than that in the control group (366.85±70.46 meters). The plasma NT-proBNP level was significantly lower in the observation group than that in the control group after treatment .

Various Clinical Applications

Specific Scientific Field

Cardiology and Critical Care Medicine

Comprehensive Summary of the Application

Areas of clinical application have expanded considerably and now include cardiogenic shock, takotsubo cardiomyopathy, advanced heart failure, right ventricular failure and pulmonary hypertension, cardiac surgery, critical care, and emergency medicine .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures vary depending on the clinical scenario. However, the common factor is the use of Simendan due to its unique properties of enhancing cardiac contractility and promoting vasodilation .

Results or Outcomes

The outcomes also vary depending on the clinical scenario. However, the use of Simendan has generally been associated with improved hemodynamic parameters and clinical outcomes in these various settings .

Treatment of Takotsubo Cardiomyopathy

Specific Scientific Field

Cardiology

Comprehensive Summary of the Application

Takotsubo cardiomyopathy, also known as stress cardiomyopathy, is a condition where your heart muscle becomes suddenly weakened or stunned. Simendan, due to its unique properties of enhancing cardiac contractility and promoting vasodilation, has been used in the treatment of this condition .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures vary depending on the clinical scenario. However, the common factor is the use of Simendan due to its unique properties .

Results or Outcomes

The use of Simendan has generally been associated with improved hemodynamic parameters and clinical outcomes in patients with Takotsubo cardiomyopathy .

Management of Amyotrophic Lateral Sclerosis

Specific Scientific Field

Neurology

Comprehensive Summary of the Application

Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disease that affects nerve cells in the brain and the spinal cord. A levosimendan oral form is at present under evaluation in the management of ALS .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are currently under investigation. However, the common factor is the use of an oral form of Simendan .

Results or Outcomes

The outcomes are currently under investigation. However, the use of Simendan is expected to provide therapeutic benefits in the management of ALS .

Management of Cardiogenic Shock

Comprehensive Summary of the Application

Cardiogenic shock is a condition characterized by inadequate circulation of blood due to the failure of the heart ventricles to function effectively. As a calcium sensitizer and vasodilator, Simendan has been used in the management of this condition .

Results or Outcomes

The use of Simendan has generally been associated with improved hemodynamic parameters and clinical outcomes in patients with cardiogenic shock .

Treatment of Pulmonary Hypertension

Specific Scientific Field

Pulmonology and Cardiology

Comprehensive Summary of the Application

Pulmonary hypertension is a type of high blood pressure that affects the arteries in the lungs and the right side of the heart. Simendan, due to its vasodilatory properties, has been used in the treatment of this condition .

Results or Outcomes

The use of Simendan has generally been associated with improved hemodynamic parameters and clinical outcomes in patients with pulmonary hypertension .

Safety And Hazards

Orientations Futures

Simendan is being investigated for its potential in facilitating weaning from cardiorespiratory support in critically ill patients . It has shown promise in reducing plasma NT-proBNP level, making it a potentially effective treatment for acute heart failure .

Relevant Papers

Several papers have been published on Simendan, discussing its uses, mechanism of action, and potential future applications . These papers provide valuable insights into the current understanding and ongoing research on Simendan.

Propriétés

IUPAC Name |

2-[[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]hydrazinylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXMKTBCFHIYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861357 | |

| Record name | Simendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Simendan | |

CAS RN |

131741-08-7 | |

| Record name | Simendan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131741087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simendan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12286 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Simendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIMENDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/349552KRHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.